molecular formula C22H25N3O3 B357072 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-85-3

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B357072
CAS No.: 618877-85-3
M. Wt: 379.5g/mol
InChI Key: CJTGXMCAUGUEHI-CZIZESTLSA-N
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Description

4-Benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic pyrrolidinone derivative characterized by a benzoyl group at position 4, a 2-(diethylamino)ethyl substituent at position 1, and a pyridin-2-yl moiety at position 3. This compound is part of a broader class of 3-hydroxy-pyrrol-2-one derivatives studied for their inhibitory activity against proteolytic enzymes, such as matriptase, which is implicated in cancer progression and inflammatory diseases . Its structure combines hydrophobic (benzoyl), hydrophilic (hydroxy), and basic (diethylaminoethyl) functionalities, enabling interactions with diverse biological targets.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTGXMCAUGUEHI-CZIZESTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C25H29N3O3
  • Molecular Weight : 425.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The presence of the pyridine ring and the diethylamino group suggests potential interactions with neurotransmitter receptors and other cellular targets.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 0.2 to 10 µM, indicating potent anticancer effects compared to standard treatments like doxorubicin .

Neuroprotective Effects

There is evidence suggesting that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. The diethylamino moiety is particularly relevant, as it may enhance blood-brain barrier permeability, allowing for central nervous system effects .

Case Studies

  • In Vitro Studies : A study investigated the effects of similar compounds on A549 and MCF-7 cell lines, reporting IC50 values ranging from 3.0 µM to 22.54 µM for different derivatives. These findings suggest that modifications in the chemical structure can significantly alter biological activity .
  • Apoptosis Induction : Flow cytometry analyses indicated that some derivatives lead to increased apoptosis rates in cancer cells, with one study reporting a 39.4% increase in apoptosis for a related compound .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AnticancerA5493.0
AnticancerMCF-722.54
Apoptosis InductionHeLa39.4%
NeuroprotectionN/AN/A

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of pyrrolone compounds can possess significant antibacterial and antifungal activities. The presence of the pyridine moiety enhances these properties by facilitating interactions with microbial targets .
  • Neuropharmacological Effects : The diethylamino group suggests potential activity at neurotransmitter receptors, particularly in modulating dopamine and norepinephrine pathways. This could have implications for treating disorders such as depression and anxiety .

Antimicrobial Evaluation

A study conducted on similar pyrrolone derivatives highlighted their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were evaluated using disc diffusion methods, showing promising results that indicate their potential as antimicrobial agents .

Neuropharmacological Research

Research exploring the effects of structurally related compounds on neurotransmitter transporters revealed that they exhibit high affinity for dopamine and norepinephrine transporters. This suggests that derivatives like 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one could be developed into therapeutic agents for mood disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
NeuropharmacologicalModulation of dopamine and norepinephrine transporters

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by modifications to its core structure. Below is a detailed comparison with analogs reported in the literature.

Substituent Variations at Position 1 (Aminoalkyl Chains)

Compound Name Substituent at Position 1 IC50 (Matriptase Inhibition) Key Structural Differences
4-Benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (Target) 2-(Diethylamino)ethyl 21.8 µM Baseline for comparison
4-Benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one 2-(Dimethylamino)ethyl Not reported Smaller alkyl groups (dimethyl vs. diethyl)
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one 3-(Dimethylamino)propyl Not reported Longer chain (propyl vs. ethyl)
  • Longer chains (e.g., propyl in ) may alter spatial orientation in enzyme active sites .

Substituent Variations at Position 4 (Aroyl Groups)

Compound Name Substituent at Position 4 IC50 (Matriptase Inhibition) Key Structural Differences
This compound (Target) Benzoyl 21.8 µM Baseline for comparison
4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one 4-Ethoxy-2-methylbenzoyl Not reported Ethoxy and methyl groups enhance hydrophobicity
4-(3-Fluoro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one 3-Fluoro-4-methoxybenzoyl Not reported Electron-withdrawing (nitro, fluoro) groups
  • Impact : Electron-withdrawing groups (e.g., nitro, fluoro) on the benzoyl ring () may enhance binding affinity through polar interactions, while alkoxy groups (e.g., ethoxy in ) improve lipophilicity .

Substituent Variations at Position 5 (Aromatic Moieties)

Compound Name Substituent at Position 5 IC50 (Matriptase Inhibition) Key Structural Differences
This compound (Target) Pyridin-2-yl 21.8 µM Baseline for comparison
1-(2-(Diethylamino)ethyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one 4-(Pentyloxy)phenyl Not reported Alkoxy-phenyl enhances hydrophobicity
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-tert-Butylphenyl Not reported Bulky tert-butyl group
  • Impact : Pyridinyl groups () contribute to π-π stacking and hydrogen bonding, whereas bulky substituents (e.g., tert-butyl in ) may hinder enzyme access .

Preparation Methods

Core Pyrrolidinone Ring Formation

The pyrrolidinone core is typically constructed via intramolecular cyclization of γ-ketoamide precursors. A common approach involves reacting N-substituted succinimide derivatives with nucleophiles under basic conditions. For example, treatment of 3-oxo-N-(pyridin-2-yl)succinimide with 2-(diethylamino)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the pyrrolidinone intermediate . This step requires precise stoichiometric control to avoid over-alkylation, with yields averaging 65–72% .

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by ring closure via elimination of water. Density functional theory (DFT) calculations suggest that the pyridin-2-yl group stabilizes the transition state through π-π interactions, enhancing regioselectivity .

Introduction of the benzoyl group is achieved via Friedel-Crafts acylation or direct electrophilic substitution . A optimized protocol involves treating the pyrrolidinone intermediate with benzoyl chloride (1.2 equiv) in the presence of aluminum trichloride (AlCl₃, 1.5 equiv) in dichloromethane (DCM) at −10°C . The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, yielding 80–85% purity before chromatography .

Critical Parameters :

  • Temperature control (−10°C to 0°C) minimizes side reactions such as over-acylation.

  • AlCl₃ acts as a Lewis acid to activate the carbonyl electrophile.

Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via 1,3-hydroxy rearrangement , a method adapted from sulfur ylide chemistry . The intermediate is treated with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride) in dimethylformamide (DMF) at 60°C for 6 hours. This step proceeds with 90–95% efficiency, as confirmed by high-performance liquid chromatography (HPLC) .

Mechanistic Pathway :

  • Sulfur ylide attacks the carbonyl oxygen, forming a betaine intermediate.

  • Intramolecular proton transfer triggers a -sigmatropic shift, relocating the hydroxyl group to the 3-position .

Functionalization with Diethylaminoethyl Side Chain

The diethylaminoethyl moiety is installed via Mitsunobu reaction or alkylation . A preferred method involves reacting the hydroxyl-bearing intermediate with 2-(diethylamino)ethyl chloride (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 in acetonitrile at reflux (82°C) . The reaction achieves 70–75% yield, with excess alkylating agent recycled to improve efficiency .

Optimization Note :

  • Crown ethers enhance the solubility of K₂CO₃, accelerating the reaction rate.

  • Monitoring by thin-layer chromatography (TLC) every 30 minutes prevents over-alkylation.

Final Purification and Characterization

Purification :
Crude product is purified via flash chromatography (silica gel, eluent: DCM/methanol 95:5 → 90:10) followed by recrystallization from ethanol/water (4:1). Final purity exceeds 98% as verified by HPLC .

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, benzoyl-H), 5.32 (s, 1H, OH), 4.21 (t, J = 6.4 Hz, 2H, N-CH₂), 3.02–2.75 (m, 6H, diethylamino-H) .

  • HRMS (ESI+) : m/z calculated for C₂₂H₂₅N₃O₃ [M+H]⁺: 379.1896; found: 379.1899 .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization-Alkylation 6598Scalable (>100 g)Requires cryogenic conditions
Sulfur Ylide Rearrangement 9097High regioselectivitySensitive to moisture
Mitsunobu Alkylation 7596Mild conditionsCostly reagents (18-crown-6)

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are typically employed?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization , a common strategy for pyrrol-2-one derivatives. Key steps include:
  • Cyclization : Reacting a hydroxyl-pyrrolidone precursor with a benzoyl-containing electrophile under basic conditions (e.g., KOH/EtOH) to form the fused ring system .

  • Substitution : Introducing the diethylaminoethyl group via alkylation of the pyrrole nitrogen using 2-(diethylamino)ethyl chloride in anhydrous THF under reflux .

  • Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol yields the pure product .

  • Yield Optimization : Typical yields range from 44% to 86%, depending on substituent reactivity and purification efficiency .

    • Example Reaction Table :
StepReagents/ConditionsYieldPurification Method
CyclizationKOH, EtOH, reflux46–63%Column chromatography (EtOAc/PE)
Alkylation2-(Diethylamino)ethyl chloride, THF, reflux44–67%Recrystallization (EtOH)

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is used:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring conformation. For example, the pyridinyl proton typically appears at δ 8.5–9.0 ppm, while the hydroxyl proton resonates near δ 12.0 ppm .

  • FTIR : A broad O–H stretch (~3200 cm1^{-1}) and carbonyl peaks (1650–1750 cm1^{-1}) validate functional groups .

  • HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+^+ calculated for C23H _{23}H _{28}NN _3OO _3 $: 394.2124) .

    • Example Spectral Data Table :
TechniqueKey Peaks/ValuesInterpretation
1H^1H NMRδ 8.7 (d, pyridinyl H), δ 12.1 (s, OH)Pyridinyl and hydroxyl groups present
FTIR1675 cm1^{-1} (C=O), 3200 cm1^{-1} (O–H)Carbonyl and hydroxyl confirmed

Advanced Research Questions

Q. What experimental strategies can resolve contradictory spectral data (e.g., unexpected NMR peaks) observed during characterization?

  • Methodological Answer : Contradictions often arise from solvent effects , tautomerism , or impurities . Strategies include:
  • Variable Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at 25°C and −40°C .
  • Deuterium Exchange : Identify exchangeable protons (e.g., OH/NH) by adding D2 _2O .
  • HPLC Purity Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection to quantify impurities .

Q. How can reaction conditions be optimized to improve the yield of the target compound, particularly in introducing the diethylaminoethyl group?

  • Methodological Answer :
  • Alkylation Optimization :

  • Use a large excess of alkylating agent (2.5 equiv.) to drive the reaction .

  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the pyrrole nitrogen .

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

    • Example Optimization Table :
VariableTested ConditionsYield Improvement
Alkylating Agent1.5 vs. 2.5 equiv.+22% yield
CatalystWith/without TBAB+15% yield

Q. What computational or experimental methods are used to predict or validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to identify binding affinities .
  • In Vitro Assays : Measure enzyme inhibition (e.g., IC50 _{50}) via fluorescence-based assays using purified recombinant proteins .
  • Metabolic Stability : Use liver microsomes and LC-MS to evaluate oxidative degradation pathways .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported melting points (e.g., 138–140°C vs. 256–258°C for similar derivatives) may stem from polymorphism or solvent traces . Mitigate by:
  • DSC Analysis : Confirm thermal behavior and phase transitions .
  • Repeated Recrystallization : Use mixed solvents (e.g., EtOH/H2 _2O) to isolate pure polymorphs .

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